molecular formula C12H15ClN4O2 B12522699 1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine CAS No. 832102-42-8

1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine

Katalognummer: B12522699
CAS-Nummer: 832102-42-8
Molekulargewicht: 282.72 g/mol
InChI-Schlüssel: NRSHDCXOQUDIEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine is a synthetic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Nitro Group: Nitration of the benzimidazole core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The 3-chloropropyl group is introduced via an alkylation reaction using 1,3-dichloropropane in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The 3-chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), base (potassium carbonate).

    Reduction: Tin(II) chloride, hydrochloric acid.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiparasitic activities.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or parasitic metabolism.

    Pathways: It may interfere with essential biochemical pathways, leading to the inhibition of microbial or parasitic growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Shares the 3-chloropropyl group but has a different core structure.

    1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in having a 3-chloropropyl group but differs in the core structure and functional groups.

Uniqueness

1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine is unique due to its combination of a benzimidazole core, a nitro group, and a dimethylamine group, which confer distinct chemical properties and potential biological activities.

Eigenschaften

CAS-Nummer

832102-42-8

Molekularformel

C12H15ClN4O2

Molekulargewicht

282.72 g/mol

IUPAC-Name

1-(3-chloropropyl)-N,N-dimethyl-5-nitrobenzimidazol-2-amine

InChI

InChI=1S/C12H15ClN4O2/c1-15(2)12-14-10-8-9(17(18)19)4-5-11(10)16(12)7-3-6-13/h4-5,8H,3,6-7H2,1-2H3

InChI-Schlüssel

NRSHDCXOQUDIEI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC2=C(N1CCCCl)C=CC(=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.